molecular formula C15H25NO6 B2472309 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 2019606-85-8

3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B2472309
CAS No.: 2019606-85-8
M. Wt: 315.366
InChI Key: DZHNHIBRJXKWJS-UHFFFAOYSA-N
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Description

3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO6 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and multiple tert-butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring:

    Introduction of tert-Butoxy Groups: The tert-butoxy groups are introduced using tert-butyl esters.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine rings.

    Biology: Its unique structure may allow for the development of novel bioactive compounds with potential therapeutic applications.

    Medicine: The compound could be explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the azetidine ring and tert-butoxy groups may influence its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups and the presence of multiple tert-butoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-13(2,3)21-10(17)7-15(11(18)19)8-16(9-15)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHNHIBRJXKWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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